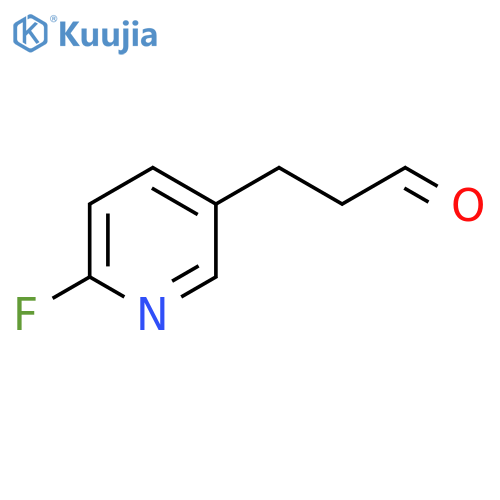Cas no 2228220-76-4 (3-(6-fluoropyridin-3-yl)propanal)

3-(6-fluoropyridin-3-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(6-fluoropyridin-3-yl)propanal
- EN300-1999060
- 2228220-76-4
- SCHEMBL15517011
-
- インチ: 1S/C8H8FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-6H,1-2H2
- InChIKey: LQXNYHDIDGATJT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)CCC=O
計算された属性
- せいみつぶんしりょう: 153.058992041g/mol
- どういたいしつりょう: 153.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 30Ų
3-(6-fluoropyridin-3-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999060-0.05g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-1999060-1.0g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 1g |
$1357.0 | 2023-05-31 | ||
| Enamine | EN300-1999060-5.0g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 5g |
$3935.0 | 2023-05-31 | ||
| Enamine | EN300-1999060-10.0g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 10g |
$5837.0 | 2023-05-31 | ||
| Enamine | EN300-1999060-10g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 10g |
$3622.0 | 2023-09-16 | ||
| Enamine | EN300-1999060-2.5g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 2.5g |
$1650.0 | 2023-09-16 | ||
| Enamine | EN300-1999060-0.1g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-1999060-0.5g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-1999060-1g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-1999060-5g |
3-(6-fluoropyridin-3-yl)propanal |
2228220-76-4 | 5g |
$2443.0 | 2023-09-16 |
3-(6-fluoropyridin-3-yl)propanal 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3-(6-fluoropyridin-3-yl)propanalに関する追加情報
3-(6-Fluoropyridin-3-yl)Propanal: A Comprehensive Overview
3-(6-Fluoropyridin-3-yl)Propanal is a compound with the CAS registry number 2228220-76-4, which has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, also referred to as 6-fluoro-pyridine-3-carbaldehyde, is a derivative of pyridine, a six-membered aromatic heterocycle with nitrogen. The presence of a fluorine atom at the 6-position of the pyridine ring introduces unique electronic and steric properties, making it a valuable molecule in various synthetic and medicinal applications.
The synthesis of 3-(6-fluoropyridin-3-yl)propanal typically involves multi-step processes, including nucleophilic aromatic substitution, alkylation, and oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and cost associated with its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity.
One of the most promising applications of 3-(6-fluoropyridin-3-yl)propanal lies in its role as an intermediate in drug discovery. The compound's ability to undergo various functional group transformations makes it highly versatile. For instance, it can be converted into alcohols, amines, or esters, depending on the desired therapeutic target. Recent studies have highlighted its potential in developing novel anticancer agents due to its ability to inhibit specific enzymes involved in tumor progression.
In addition to its medicinal applications, 3-(6-fluoropyridin-3-yl)propanal has found utility in agrochemicals. Its ability to act as an effective herbicide or fungicide has been explored in recent agricultural research. The fluorine atom at the 6-position enhances the molecule's stability against metabolic degradation, making it suitable for long-lasting agricultural applications.
The chemical properties of 3-(6-fluoropyridin-3-yl)propanal are well-documented. It exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while being poorly soluble in water. Its melting point is approximately 115°C, and it has a boiling point around 180°C under standard pressure conditions. These physical properties make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-(6-fluoropyridin-3-yl)propanal. Quantum mechanical calculations have revealed that the fluorine atom at the 6-position significantly alters the electron density distribution across the molecule. This modification enhances its reactivity towards nucleophilic attacks, making it an ideal substrate for various condensation reactions such as aldol additions.
The environmental impact of 3-(6-fluoropyridin-3-yl)propanal has also been a topic of interest. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is required to fully understand its ecological implications and ensure sustainable practices during its production and application.
In conclusion, 3-(6-fluoropyridin-3-yl)propanal (CAS No: 2228220-76-4) is a versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique chemical properties and reactivity make it an invaluable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
2228220-76-4 (3-(6-fluoropyridin-3-yl)propanal) 関連製品
- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)
- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)
- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)
- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 2138813-00-8(Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-)
- 2034486-46-7(2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide)
- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)
- 2228252-95-5(2-(2-hydroxy-4-methoxyphenyl)ethanethioamide)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 2679936-25-3(rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid)



